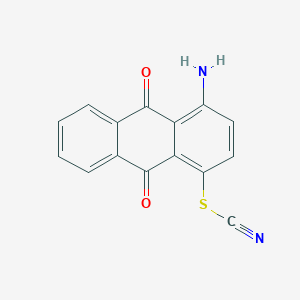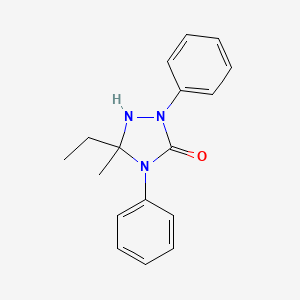
1,2,4-Triazolidin-3-one, 5-ethyl-5-methyl-2,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolidin-3-one, 5-ethyl-5-methyl-2,4-diphenyl- is a heterocyclic compound that belongs to the class of triazolidines This compound is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolidin-3-one, 5-ethyl-5-methyl-2,4-diphenyl- typically involves the cyclization of hydrazinecarbothioamides in the presence of basic media. Common reagents used in this process include sodium hydroxide, potassium hydroxide, and sodium bicarbonate . The reaction is often carried out under dehydrative conditions, followed by neutralization with either acid or base .
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can enhance the yield and purity of the final product . Additionally, the use of acidic ionic liquids as catalysts has been explored to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolidin-3-one, 5-ethyl-5-methyl-2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazolidine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted triazolidine derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
1,2,4-Triazolidin-3-one, 5-ethyl-5-methyl-2,4-diphenyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,4-Triazolidin-3-one, 5-ethyl-5-methyl-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, this compound can interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2,4-Triazolidin-3-one, 5-ethyl-5-methyl-2,4-diphenyl- include:
1,2,4-Triazole: Known for its antifungal and antiviral properties.
1,2,4-Triazolidine-3-thione: Exhibits significant acetylcholinesterase inhibitory activity.
5-Nitro-1,2,4-triazolidin-3-one: Used as a high-energy material with low sensitivity.
Uniqueness
The uniqueness of 1,2,4-Triazolidin-3-one, 5-ethyl-5-methyl-2,4-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl, methyl, and diphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
62256-36-4 |
|---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
5-ethyl-5-methyl-2,4-diphenyl-1,2,4-triazolidin-3-one |
InChI |
InChI=1S/C17H19N3O/c1-3-17(2)18-20(15-12-8-5-9-13-15)16(21)19(17)14-10-6-4-7-11-14/h4-13,18H,3H2,1-2H3 |
InChI Key |
ZXALPHOUTBXZMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NN(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


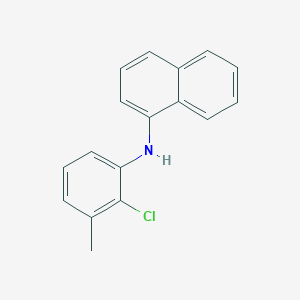
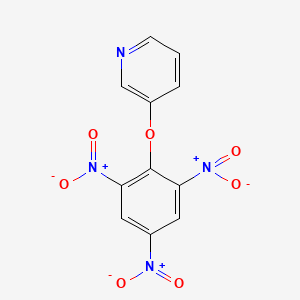
![4,5-Diphenyl-2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-imidazole](/img/structure/B14537582.png)

![3-(Hept-1-en-1-yl)tetrahydro-1H-cyclopenta[c]furan-1,6(3H)-dione](/img/structure/B14537585.png)


![Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] decanedioate](/img/structure/B14537614.png)
![Methyl 2-[(trimethylsilyl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B14537617.png)
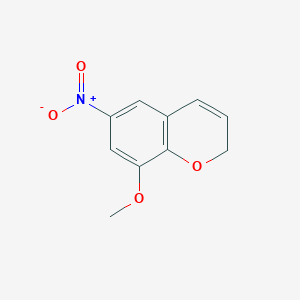
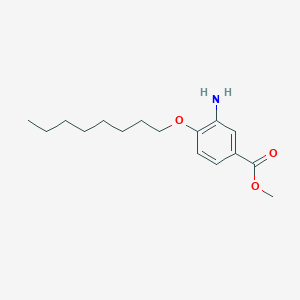
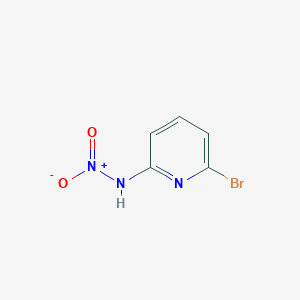
![2H-1-Benzopyran, 6-chloro-4-[[(4-methoxyphenyl)sulfonyl]methyl]-](/img/structure/B14537634.png)
